molecular formula C14H23N3O2 B5756211 N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No.: B5756211
M. Wt: 265.35 g/mol
InChI Key: MLMKITLWPXYRCO-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and methyl substituents on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride, diethylamine, and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Reaction Steps: The key steps include the nucleophilic substitution of 3-nitrobenzyl chloride with diethylamine and methylamine, followed by purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine may involve:

    Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants and products.

    Automated Systems: Automation of the reaction process to ensure consistency and efficiency.

    Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

    Effects: The interaction with molecular targets can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethyl-1,2-ethanediamine: A similar diamine with methyl groups instead of ethyl and nitrophenyl groups.

    N,N-diethyl-3-methylbenzamide: Another compound with a similar structure but different functional groups.

    N,N’-dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar substituents.

Uniqueness

N’,N’-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKITLWPXYRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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